2-Thienylcarbamic acid ethyl ester
Overview
Description
2-Thienylcarbamic acid ethyl ester is a research chemical . It has a molecular weight of 171.22 and a molecular formula of C7H9NO2S .
Synthesis Analysis
Esters, such as 2-Thienylcarbamic acid ethyl ester, can be synthesized from carboxylic acids and alcohols in the presence of a mineral acid catalyst . This process is known as esterification .Molecular Structure Analysis
The molecular structure of 2-Thienylcarbamic acid ethyl ester consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Esters, including 2-Thienylcarbamic acid ethyl ester, undergo hydrolysis, which is catalyzed by either an acid or a base . This reaction results in the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which makes them incapable of engaging in intermolecular hydrogen bonding with one another . This results in considerably lower boiling points than their isomeric carboxylic acids counterparts .Safety And Hazards
2-Thienylcarbamic acid ethyl ester is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Future Directions
Esters are widely used in various industries due to their low reactivity, stability, and pleasant-smelling properties . They are also used as solvents in organic reactions . Future research could focus on controlling the production of ester and higher alcohol synthesis to create specific aroma profiles in fermented beverages .
properties
IUPAC Name |
ethyl N-thiophen-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)8-6-4-3-5-11-6/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMXNBZSHDZAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544612 | |
Record name | Ethyl thiophen-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thienylcarbamic acid ethyl ester | |
CAS RN |
105995-16-2 | |
Record name | Ethyl thiophen-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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